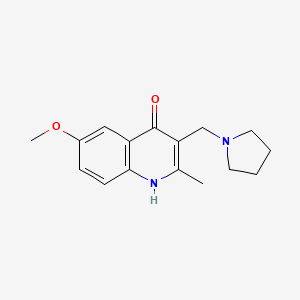![molecular formula C28H32N2OS B15033599 3-(2-phenylethyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B15033599.png)
3-(2-phenylethyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-phenylethyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound known for its unique structural features and potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system. The presence of a quinazoline moiety and a spiro-cyclohexane ring makes it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-4(6H)-one with appropriate alkylating agents. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-phenylethyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents like halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or other substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-phenylethyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves its interaction with specific molecular targets and pathways. The compound’s quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antibacterial or antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
- 5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-ones
Uniqueness
3-(2-phenylethyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one stands out due to its unique spiro-connected quinazoline and cyclohexane rings, which confer distinct chemical and biological properties. Its specific substitution pattern and the presence of a sulfur atom further differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C28H32N2OS |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
3-(2-phenylethyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C28H32N2OS/c1-20(2)32-27-29-25-23-14-8-7-13-22(23)19-28(16-9-4-10-17-28)24(25)26(31)30(27)18-15-21-11-5-3-6-12-21/h3,5-8,11-14,20H,4,9-10,15-19H2,1-2H3 |
InChI-Schlüssel |
WSPFGJQGVIPFSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5Z)-5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15033524.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B15033532.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15033539.png)
![5-(4-chlorophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033551.png)
![N-[2-methoxy-4-({[4-(propan-2-yl)phenoxy]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15033574.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033580.png)
![3-[(5Z)-5-{[9-methyl-4-oxo-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15033602.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B15033605.png)
![4-methyl-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15033607.png)
![2-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15033613.png)
![2-hydrazino-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15033619.png)
![6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid](/img/structure/B15033624.png)
![2-[(5Z)-5-[1-[2-(3-bromoanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B15033632.png)
